molecular formula C10H11N3OS B13475151 5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1h)-one

5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1h)-one

Cat. No.: B13475151
M. Wt: 221.28 g/mol
InChI Key: OWGVRUKQDJURPZ-UHFFFAOYSA-N
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Description

5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one is a heterocyclic compound that features both a pyridine and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one typically involves the reaction of 2-methylthiazole with a suitable pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one is unique due to its dual ring structure, which combines the properties of both pyridine and thiazole rings. This structural feature enhances its potential as a versatile scaffold for drug development .

Biological Activity

5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one is a heterocyclic compound that integrates a pyridine ring with a methylthiazole moiety. Its structure features an amino group and a ketone functional group, which are significant for its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating potent antibacterial properties.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : Similar compounds have exhibited neuroprotective properties, suggesting that this compound may offer protective effects against neurodegenerative conditions.

Antimicrobial Studies

In a study examining various synthesized monomeric alkaloids, this compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Activity

Research involving thiazole derivatives has shown that modifications in the molecular structure can enhance anticancer properties. For instance, compounds similar to this compound were found to exhibit cytotoxic effects in various cancer cell lines, with IC50 values lower than established chemotherapeutics like doxorubicin .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several thiazole derivatives, including the target compound. Results indicated that the compound effectively eliminated bacterial colonies within hours of exposure, showcasing its potential as a rapid antimicrobial agent .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The mechanism was linked to apoptosis pathways being activated within the treated cells .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Properties
5-Amino-pyrimidinePyrimidine ring with amino groupAntimicrobial activity
2-MethylthiazoleSimple thiazole structureAntioxidant properties
6-AminopyridinePyridine ring with amino groupNeuroprotective effects

The combination of both thiazole and pyridine functionalities in this compound may synergize their biological activities, potentially leading to enhanced efficacy compared to its analogs.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

5-amino-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-2-one

InChI

InChI=1S/C10H11N3OS/c1-7-12-9(6-15-7)5-13-4-8(11)2-3-10(13)14/h2-4,6H,5,11H2,1H3

InChI Key

OWGVRUKQDJURPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2C=C(C=CC2=O)N

Origin of Product

United States

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